Oxacyclohexadec-12-en-2-one, (12E)-
Overview
Description
Oxacyclohexadec-12-en-2-one, (12E)- is an organic compound with the molecular formula C15H26O2 and a molecular weight of 238.37 g/mol . It is also known by other names such as (E)-12-musk decenone and trans-pentadec-11-en-15-olide . This compound is characterized by its unique structure, which includes a 16-membered lactone ring with a double bond at the 12th position . It is a colorless to pale yellow liquid with a distinctive musk odor .
Preparation Methods
Oxacyclohexadec-12-en-2-one, (12E)- can be synthesized through various chemical routes. One common method involves the reaction of cyclopentadecanone with an acid catalyst such as sulfuric acid or bismuth chloride . This reaction leads to the formation of the lactone ring structure. Another method involves the use of other chemical reactions or extraction techniques . Industrial production methods often involve large-scale chemical synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Oxacyclohexadec-12-en-2-one, (12E)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be easily oxidized, especially under strong alkaline conditions.
Hydrolysis: It is prone to hydrolysis in the presence of strong alkalis.
Combustion: When burned, it produces harmful products such as carbon monoxide (CO) and carbon dioxide (CO2).
Common reagents used in these reactions include oxidizing agents and strong alkalis. The major products formed from these reactions depend on the specific conditions but often include smaller organic molecules and gases .
Scientific Research Applications
Oxacyclohexadec-12-en-2-one, (12E)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Oxacyclohexadec-12-en-2-one, (12E)- involves its interaction with various molecular targets. Its large lactone ring structure allows it to interact with biological membranes and proteins, potentially altering their function . The exact pathways and molecular targets are still under investigation, but its ability to undergo oxidation and hydrolysis suggests it may participate in redox reactions and interact with enzymes involved in these processes .
Comparison with Similar Compounds
Oxacyclohexadec-12-en-2-one, (12E)- can be compared with other similar compounds such as:
Cyclopentadecanone: Another large ring lactone with similar chemical properties but lacking the double bond at the 12th position.
Musk ketone: A synthetic musk compound with a different ring structure but similar odor properties.
The uniqueness of Oxacyclohexadec-12-en-2-one, (12E)- lies in its specific ring structure and the presence of the double bond, which influences its chemical reactivity and odor profile .
Properties
IUPAC Name |
(12E)-1-oxacyclohexadec-12-en-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-17-15/h6,8H,1-5,7,9-14H2/b8-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXGECMFJMLZNA-SOFGYWHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCC=CCCCOC(=O)CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC/C=C/CCCOC(=O)CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051313 | |
Record name | Oxacyclohexadec-12-en-2-one, (12E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5051313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid, Other Solid; Liquid | |
Record name | Oxacyclohexadec-12-en-2-one, (12E)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
111879-80-2 | |
Record name | Habanolide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111879-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxacyclohexadecen-2-one, (12E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111879802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxacyclohexadec-12-en-2-one, (12E)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Oxacyclohexadec-12-en-2-one, (12E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5051313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxacyclohexadec-12-en-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXACYCLOHEXADECEN-2-ONE, (12E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SP3WD261B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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